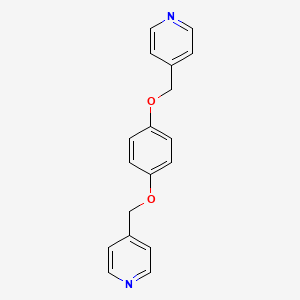![molecular formula C11H6BrNO4 B11764140 (S)-5-bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione](/img/structure/B11764140.png)
(S)-5-bromospiro[indene-1,5'-oxazolidine]-2',3,4'(2H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione is a complex organic compound that features a spirocyclic structure This compound is characterized by the presence of a bromine atom, an indene moiety, and an oxazolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of cyclization reactions involving aromatic precursors.
Introduction of the Bromine Atom: Bromination of the indene moiety is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Oxazolidine Ring: The oxazolidine ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Spirocyclization: The final step involves the spirocyclization to form the spiro[indene-1,5’-oxazolidine] structure.
Industrial Production Methods
Industrial production of (S)-5-bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully chosen to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers.
Aplicaciones Científicas De Investigación
(S)-5-bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (S)-5-bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(S)-5-chlorospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione: Similar structure with a chlorine atom instead of bromine.
(S)-5-fluorospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione: Similar structure with a fluorine atom instead of bromine.
(S)-5-iodospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (S)-5-bromospiro[indene-1,5’-oxazolidine]-2’,3,4’(2H)-trione lies in its specific combination of functional groups and the presence of the bromine atom. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H6BrNO4 |
|---|---|
Peso molecular |
296.07 g/mol |
Nombre IUPAC |
(5S)-6'-bromospiro[1,3-oxazolidine-5,3'-2H-indene]-1',2,4-trione |
InChI |
InChI=1S/C11H6BrNO4/c12-5-1-2-7-6(3-5)8(14)4-11(7)9(15)13-10(16)17-11/h1-3H,4H2,(H,13,15,16)/t11-/m0/s1 |
Clave InChI |
HHOAGUIBCDUVTA-NSHDSACASA-N |
SMILES isomérico |
C1C(=O)C2=C([C@]13C(=O)NC(=O)O3)C=CC(=C2)Br |
SMILES canónico |
C1C(=O)C2=C(C13C(=O)NC(=O)O3)C=CC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



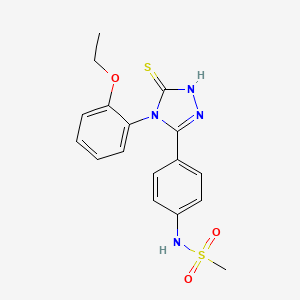
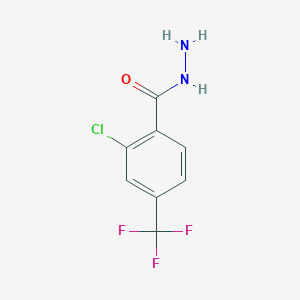

![ethyl (7R)-7-methyl-4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B11764076.png)
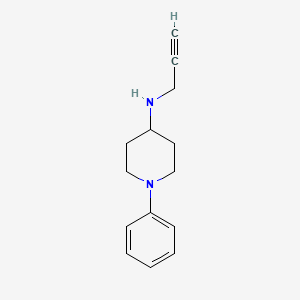

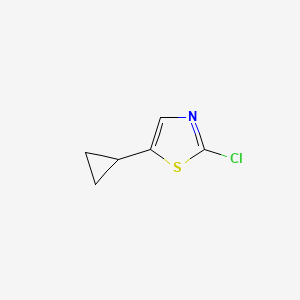
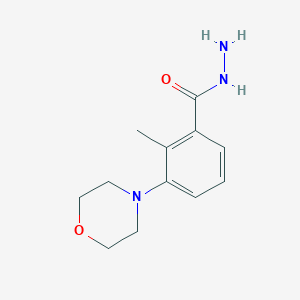
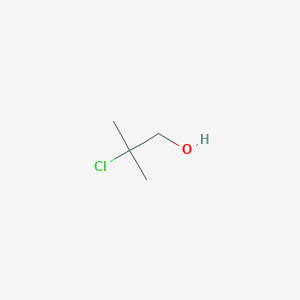
![tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11764106.png)
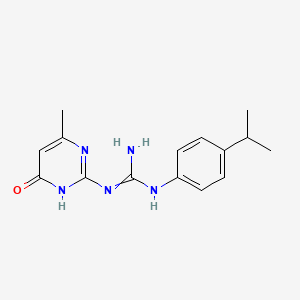
![(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11764113.png)
